molecular formula C14H10FNO4 B6415453 4-(4-Fluoro-3-methoxycarbonylphenyl)nicotinic acid CAS No. 1261895-06-0

4-(4-Fluoro-3-methoxycarbonylphenyl)nicotinic acid

Cat. No.: B6415453
CAS No.: 1261895-06-0
M. Wt: 275.23 g/mol
InChI Key: VXJLHZZHINFVSC-UHFFFAOYSA-N
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Description

4-(4-Fluoro-3-methoxycarbonylphenyl)nicotinic acid is a chemical compound characterized by the presence of a fluoro and methoxycarbonyl functional group attached to a nicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-3-methoxycarbonylphenyl)nicotinic acid typically involves the introduction of the fluoro and methoxycarbonyl groups onto a nicotinic acid backbone. One common method involves the use of 4-fluoro-3-methoxycarbonylphenylboronic acid as a starting material. This compound can be synthesized through a series of reactions including halogenation, esterification, and boronation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-3-methoxycarbonylphenyl)nicotinic acid undergoes various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups such as amines or halides .

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-3-methoxycarbonylphenyl)nicotinic acid involves its interaction with molecular targets in biological systems. The fluoro and methoxycarbonyl groups play a crucial role in its binding affinity and specificity towards these targets. The compound may act by inhibiting specific enzymes or receptors, thereby modulating biochemical pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Fluoro-3-methoxycarbonylphenyl)nicotinic acid is unique due to its combination of fluoro, methoxycarbonyl, and nicotinic acid groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

4-(4-fluoro-3-methoxycarbonylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO4/c1-20-14(19)10-6-8(2-3-12(10)15)9-4-5-16-7-11(9)13(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXJLHZZHINFVSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=C(C=NC=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80692720
Record name 4-[4-Fluoro-3-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261895-06-0
Record name 4-[4-Fluoro-3-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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